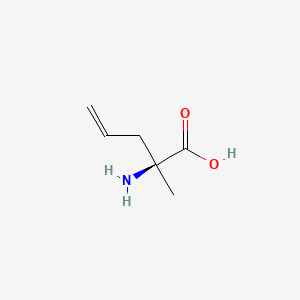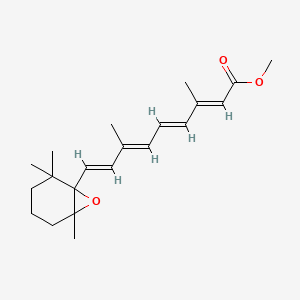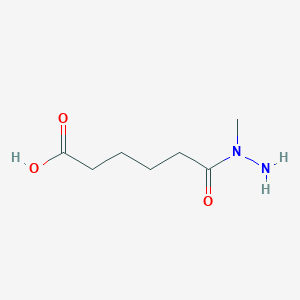
α-Farnésène-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-Farnesene-d6 is a C15 sesquiterpene hydrocarbon, which is a common constituent of many essential oils. It is an important biomarker for the detection of plant volatiles, and has been widely studied for its biological and physiological effects.
Applications De Recherche Scientifique
Production de biocarburants
L'α-Farnésène-d6, un sesquiterpène volatil acyclique, joue un rôle important dans la production de biocarburants {svg_1}. Il peut être utilisé comme intermédiaire dans la production de produits à haute valeur ajoutée tels que les biocarburants {svg_2}.
Arômes alimentaires
L'this compound est également utilisé dans l'aromatisation des aliments {svg_3}. Son arôme unique contribue au profil aromatique de divers produits alimentaires {svg_4}.
Agriculture
Dans le domaine de l'agriculture, l'this compound a des applications significatives {svg_5}. Il sert de molécule de signalisation chimique pour signaler le danger et impliquer l'orientation des pucerons et des termites dans la nature {svg_6}.
Industrie pharmaceutique
L'industrie pharmaceutique bénéficie également de l'this compound. Il est utilisé dans la production de certains médicaments {svg_7}.
Industrie chimique
L'this compound est utilisé dans l'industrie chimique pour la production de divers produits chimiques {svg_8}.
Molécule traceuse en recherche scientifique
L'this compound sert principalement de molécule traceuse en recherche scientifique. Les chercheurs peuvent introduire l'this compound dans un système et suivre son métabolisme ou son interaction avec d'autres molécules en surveillant les atomes de deutérium incorporés en utilisant des techniques comme la spectrométrie de masse.
Production de vitamines
L'this compound sert d'intermédiaire dans la production industrielle de produits à haute valeur ajoutée tels que la vitamine E et la vitamine K1 {svg_9}.
Cosmétiques
L'utilisation de l'this compound dans les cosmétiques est économiquement significative {svg_10}. Il est utilisé dans la formulation de divers produits cosmétiques en raison de ses propriétés uniques {svg_11}.
Mécanisme D'action
Target of Action
α-Farnesene-d6, a variant of α-Farnesene, is a sesquiterpene volatile compound that plays a significant role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of α-Farnesene-d6 are the transcription factors MdMYC2 and MdERF3, which regulate α-Farnesene biosynthesis in apple fruit .
Mode of Action
The interaction of α-Farnesene-d6 with its targets results in the activation of the MdAFS promoter, a key component in the biosynthesis of α-Farnesene . This interaction leads to an increase in the transcript levels of MdHMGR2 and MdAFS, thereby enhancing α-Farnesene production .
Biochemical Pathways
The biosynthesis of α-Farnesene involves several biochemical pathways. The mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-d-xylulose 5-phosphate pathway (MEP pathway) are the primary pathways involved in the synthesis of terpenoids, including α-Farnesene . The overexpression of relevant genes and modification of cofactor specificity in these pathways can increase α-Farnesene production .
Pharmacokinetics
It is known that the compound is highly purified and has a molecular weight of 21039 . It is stored at -20°C for stability .
Result of Action
The action of α-Farnesene-d6 results in increased α-Farnesene production. This compound acts as alarm pheromones in termites and food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia .
Action Environment
The action of α-Farnesene-d6 can be influenced by environmental factors. For instance, the production of α-Farnesene can be increased by recreating the NADPH and ATP biosynthetic pathways in Pichia pastoris . This process involves optimizing biocatalytic reactions and integrating them with natural thylakoid membranes .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
α-Farnesene-d6, like its parent compound α-Farnesene, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, α-Farnesene synthase uses farnesyl diphosphate (FPP) as the substrate to catalyze the synthesis of α-Farnesene .
Cellular Effects
Studies on α-Farnesene have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that α-Farnesene synthase plays a crucial role in its synthesis, using FPP as the substrate . This suggests that α-Farnesene-d6 may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of α-Farnesene-d6 at different dosages in animal models have not been extensively studied. Given its role as a pheromone in termites and an attractant for certain pests, it is likely that its effects would vary with dosage .
Metabolic Pathways
α-Farnesene-d6 is involved in the mevalonate (MVA) pathway, which is initiated by the first rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) . It interacts with enzymes such as farnesyl diphosphate synthase (FPS), which catalyzes the condensation of geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) to produce farnesyl diphosphate (FPP), the immediate precursor of sesquiterpenes .
Subcellular Localization
The subcellular localization of α-Farnesene-d6 is not well known. Given its role in the MVA pathway, it is likely to be localized in the cytosol where this pathway occurs .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of α-Farnesene-d6 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Farnesene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the deuteration of farnesene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d2.", "The second step involves the reduction of α-Farnesene-d2 using sodium borohydride (NaBH4) in deuterium oxide (D2O) to obtain α-Farnesene-d2-diol.", "The third step involves the oxidation of α-Farnesene-d2-diol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) to obtain α-Farnesene-d2-aldehyde.", "The final step involves the deuteration of α-Farnesene-d2-aldehyde using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d6." ] } | |
| 162189-16-4 | |
Formule moléculaire |
C₁₅H₁₈D₆ |
Poids moléculaire |
210.39 |
Synonymes |
(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6; Farnesene-d6; (3E,6E)-α-Farnesene-d6; (E,E)-α-Farnesene-d6; alpha-Farnesene-d6; trans,trans-α-Farnesene-d6; trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6; trans-3,7,11-Trimethyl-1,3,6,10-dodecate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







